molecular formula C21H26N2O4 B2706585 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide CAS No. 942010-44-8

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide

Cat. No.: B2706585
CAS No.: 942010-44-8
M. Wt: 370.449
InChI Key: PYWAIOSQZPOVOI-UHFFFAOYSA-N
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Description

“N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide” is a complex organic compound. It contains a methoxyphenyl group, a morpholinoethyl group, and a phenoxyacetamide group . The methoxyphenyl group is a phenyl ring with a methoxy (OCH3) substituent. The morpholinoethyl group contains a morpholine ring, which is a six-membered ring with one nitrogen and one oxygen atom. The phenoxyacetamide group consists of a phenyl ring attached to an acetamide group through an oxygen atom .


Molecular Structure Analysis

The molecular structure analysis would involve determining the arrangement of atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used for this purpose .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .

Scientific Research Applications

Pharmacological and Chemical Synthesis Applications

  • Cytotoxic and Anti-inflammatory Properties : Studies have synthesized derivatives of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide to explore their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds, characterized by their structural features such as the presence of bromo, tert-butyl, and nitro groups, showed promising activities comparable with standard drugs in pharmacological assessments (Rani, Pal, Hegde, & Hashim, 2016).

  • Antimicrobial and Antifungal Activity : Another domain of research focuses on the antimicrobial and antifungal activities of these compounds. Specific acetamide derivatives have been synthesized and tested for their effectiveness against a variety of bacterial and fungal strains, showing potential as bioactive compounds in the fight against microbial and fungal infections (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).

  • Synthesis and Optimization for Therapeutic Applications : The chemical synthesis of these derivatives, including optimization processes for enhancing their pharmacological profiles, is a critical area of research. Through various synthetic pathways, researchers aim to improve the therapeutic efficacy and safety profiles of these compounds, making them more suitable for medical applications. This includes exploring different acyl donors and optimizing reaction conditions for achieving desired pharmacological activities (Magadum & Yadav, 2018).

  • Herbicidal and Pesticidal Activities : Beyond pharmacological applications, some derivatives are being explored for their potential as herbicides and pesticides. The introduction of specific pharmacophores into the chemical structure has led to compounds with significant activities against agricultural pests and weeds, highlighting the versatility of these chemical frameworks in various applications (Luo, Jiang, Wang, Chen, & Yang, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would involve how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used .

Future Directions

Future research could involve further studying this compound’s properties, optimizing its synthesis, and exploring its potential applications. This could include testing its biological activity, investigating its mechanism of action, and assessing its safety and efficacy if it’s intended to be a drug .

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-25-19-9-5-6-17(14-19)20(23-10-12-26-13-11-23)15-22-21(24)16-27-18-7-3-2-4-8-18/h2-9,14,20H,10-13,15-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWAIOSQZPOVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)COC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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